6-bromo-1H-indol-4-amine
Overview
Description
6-Bromo-1H-indol-4-amine is a derivative of indole, a significant heterocyclic compound found in various natural products and drugs. Indoles are known for their biological activities and are present in many alkaloids. The compound this compound is characterized by a bromine atom at the 6th position and an amino group at the 4th position on the indole ring. This structural modification imparts unique chemical and biological properties to the compound.
Mechanism of Action
Target of Action
6-Bromo-1H-indol-4-amine, also known as 4-Amino-6-bromoindole, is an indole derivative . Indole derivatives are known to have a wide range of biological activities and can bind with high affinity to multiple receptors . .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes
Biochemical Pathways
Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more
Result of Action
Indole derivatives are known to have various biological activities
Biochemical Analysis
Biochemical Properties
6-Bromo-1H-indol-4-amine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to bind with high affinity to multiple receptors, influencing their activity and function . The compound’s interactions with enzymes such as kinases and phosphatases can modulate signaling pathways, leading to changes in cellular processes. Additionally, this compound can interact with proteins involved in DNA replication and repair, affecting gene expression and cellular metabolism.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It has been reported to influence cell signaling pathways, including those involved in cell proliferation, apoptosis, and differentiation . The compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. Furthermore, this compound affects cellular metabolism by altering the activity of metabolic enzymes and influencing the production of key metabolites.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific receptors on the cell surface, triggering downstream signaling cascades that lead to various cellular responses . Additionally, this compound can inhibit or activate enzymes involved in critical biochemical pathways, thereby modulating their activity and function. These interactions ultimately result in changes in gene expression, affecting cellular processes such as proliferation, differentiation, and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. The compound’s stability is influenced by factors such as temperature, pH, and the presence of other chemicals . Over time, this compound may degrade into different metabolites, which can have distinct biological activities. Long-term exposure to the compound can lead to changes in cellular function, including alterations in gene expression, protein activity, and metabolic processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as promoting cell proliferation and differentiation . At high doses, this compound can cause toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, where the compound’s activity changes significantly at specific concentration levels. These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence the activity of key metabolic enzymes, such as those involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation. These interactions can lead to changes in the production and utilization of metabolites, affecting cellular energy production and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by transporter proteins, influencing its localization and accumulation within different cellular compartments. Additionally, binding proteins can sequester this compound, modulating its availability and activity within the cell.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with DNA and regulatory proteins to modulate gene expression. Alternatively, it may be targeted to the mitochondria, influencing cellular energy production and metabolic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Bartoli indole synthesis, which involves the reaction of isopropenylmagnesium bromide with 4-bromo-3-nitrotoluene in tetrahydrofuran at low temperatures . This reaction yields 2,4-dimethyl-7-bromoindole, which can be further modified to obtain 6-Bromo-1H-indol-4-amine.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and amination reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-1H-indol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while substitution reactions can produce various substituted indole derivatives.
Scientific Research Applications
6-Bromo-1H-indol-4-amine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
4-Bromo-1H-indole: Similar structure but with bromine at the 4th position.
6-Chloro-1H-indol-4-amine: Chlorine atom instead of bromine at the 6th position.
1H-Indole-4-amine: Lacks the bromine atom.
Uniqueness: 6-Bromo-1H-indol-4-amine is unique due to the specific positioning of the bromine and amino groups, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives .
Properties
IUPAC Name |
6-bromo-1H-indol-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c9-5-3-7(10)6-1-2-11-8(6)4-5/h1-4,11H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQFZHDLYGMBCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=CC(=C21)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60441056 | |
Record name | 4-Amino-6-bromoindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60441056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
350800-81-6 | |
Record name | 4-Amino-6-bromoindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60441056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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